5-Iodobenzo[d]oxazol-2-amine
CAS No.: 64037-13-4
Cat. No.: VC3882333
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03 g/mol
* For research use only. Not for human or veterinary use.
![5-Iodobenzo[d]oxazol-2-amine - 64037-13-4](/images/structure/VC3882333.png)
Specification
CAS No. | 64037-13-4 |
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Molecular Formula | C7H5IN2O |
Molecular Weight | 260.03 g/mol |
IUPAC Name | 5-iodo-1,3-benzoxazol-2-amine |
Standard InChI | InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) |
Standard InChI Key | VLQYRAJKFGZRNV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1I)N=C(O2)N |
Canonical SMILES | C1=CC2=C(C=C1I)N=C(O2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a fused benzene and oxazole ring system, with an iodine atom at the 5-position and a primary amine group at the 2-position. The iodine atom introduces significant steric and electronic effects, influencing both reactivity and biological interactions. Key spectral data include:
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¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–7.8 ppm) and the amine group (δ 5.1–5.3 ppm).
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IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹) and C=O (1680 cm⁻¹) in the oxazole ring.
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 261.02 g/mol | |
Melting Point | 180–185°C (varies with purity) | |
Solubility | Moderate in DMSO, ethanol | |
Stability | Stable at RT; sensitive to acids/bases |
The iodine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
Synthetic Methodologies
Williamson Ether Synthesis Approach
A three-step protocol from benzo[d]oxazole-2-thiol involves:
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Intermediate 2: Reaction with bromoacetic acid at 60°C for 4 hours .
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Key Intermediates (4a–4v): Synthesis from aniline, phosphorus oxychloride, and substituted benzoic acids .
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Final Product: Coupling using EDCI/HOBt activation with amines .
Cyclization of 5-Iodo-2-Nitroaniline
Alternative routes utilize cyclization with formamide under acidic conditions, yielding the benzoxazole ring . This method achieves moderate yields (45–60%) but requires stringent temperature control .
Pharmacological Activities
Neuroprotective Effects in Alzheimer’s Disease
Derivatives of 5-iodobenzo[d]oxazol-2-amine exhibit dual inhibition of acetylcholinesterase (AChE, IC₅₀ = 0.052 μM) and butyrylcholinesterase (BuChE, IC₅₀ = 1.085 μM), alongside amyloid-beta aggregation inhibition (20 μM) . Compound 92 demonstrated enhanced blood-brain barrier permeability (Pe = 10.80 × 10⁻⁶ cm/s) and reversed cognitive deficits in Aβ₁–₄₂-induced rat models .
Spns2 Transporter Inhibition
Structural analogs like SLB1122168 (IC₅₀ = 94 nM) inhibit Spns2-mediated sphingosine-1-phosphate (S1P) export, inducing lymphopenia in rodents . The iodine atom augments hydrophobic interactions with Spns2’s binding pocket, improving potency over fluorine derivatives .
Mechanism of Action
The iodine atom’s electronegativity polarizes the aromatic ring, enhancing electrophilicity at the 5-position. In cholinesterase inhibition, the amine group forms hydrogen bonds with catalytic triads, while the iodinated ring stacks with hydrophobic residues . For Spns2 inhibition, the decyl tail of derivatives embeds into lipid bilayers, disrupting S1P transport .
Applications and Industrial Relevance
Drug Development
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Neurodegenerative Therapies: Lead optimization of compound 92 is underway for Alzheimer’s clinical trials .
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Immunomodulators: Spns2 inhibitors are being evaluated for autoimmune diseases .
Material Science
The compound’s thermal stability (decomposition >250°C) makes it suitable for high-performance polymers.
Future Directions
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Stereoselective Synthesis: Developing enantioselective routes to access chiral derivatives for targeted therapies.
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Proteomic Studies: Elucidating off-target effects using chemoproteomics.
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Hybrid Molecules: Conjugating with nanoparticles for enhanced bioavailability.
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